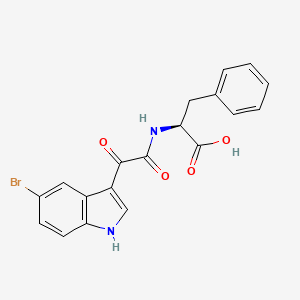

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid . This nomenclature systematically identifies the core indole ring substituted with a bromine atom at the fifth position, an oxoacetamido group at the third position, and a phenylpropanoic acid side chain. The CAS Registry Number 97500-76-0 provides a unique identifier for this molecule in chemical databases. Additional identifiers include the ChEMBL ID CHEMBL83535 , which links the compound to bioactive molecule repositories.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅BrN₂O₄ |

| Molecular Weight | 415.24 g/mol |

| IUPAC Name | 2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |

| CAS Number | 97500-76-0 |

| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |

The systematic name reflects the hierarchical priority of functional groups: the propanoic acid backbone serves as the parent structure, with the oxoacetamido-indole substituent and phenyl group as secondary components.

Molecular Architecture: Indole-Phenylpropanoic Acid Hybrid System

The molecule features a hybrid architecture combining a 5-bromoindole moiety and a phenylpropanoic acid chain linked via an oxoacetamido bridge. The indole ring system consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, brominated at the fifth position. Attached to the indole’s third carbon is a ketone-bearing acetamido group, which connects to the α-carbon of the phenylpropanoic acid.

Key structural attributes include:

- Indole Core : The planar indole system contributes aromaticity and rigidity, with bromine at position five introducing steric and electronic effects.

- Oxoacetamido Linker : The carbonyl groups at positions 1 and 2 of the acetamido bridge create a conjugated system, potentially influencing molecular conformation and intermolecular interactions.

- Phenylpropanoic Acid Side Chain : The phenyl group at the β-carbon of the propanoic acid introduces hydrophobicity, while the carboxylic acid terminus enables hydrogen bonding and salt formation.

The SMILES string C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br encodes this topology, highlighting the connectivity between subsystems.

Stereochemical Configuration Analysis

The (S) configuration at the α-carbon of the phenylpropanoic acid chain is critical to the molecule’s three-dimensional arrangement. This stereocenter arises from the substitution pattern at the second carbon of the propanoic acid backbone, where the oxoacetamido group, phenyl moiety, carboxylic acid, and hydrogen atom define tetrahedral geometry.

Using the Cahn-Ingold-Prelog priority rules:

- Highest Priority : The oxoacetamido group (due to the adjacent carbonyl oxygen).

- Second Priority : The phenylpropanoic acid’s β-carbon.

- Third Priority : The carboxylic acid group.

- Lowest Priority : The hydrogen atom.

This priority sequence results in an (S) -configuration when the lowest-priority hydrogen is oriented away from the observer. The enantiomeric purity of the compound suggests potential synthetic routes employing chiral catalysts or resolution techniques, though specific details are absent in available literature.

Crystallographic Studies and Solid-State Conformation

While crystallographic data for this compound remains unreported in publicly accessible databases, analogous compounds provide insights into probable solid-state behavior. The indole and phenyl rings likely adopt coplanar arrangements to maximize π-π stacking interactions, while the oxoacetamido linker may participate in hydrogen bonding via its carbonyl groups.

In hypothetical crystal packing:

- The carboxylic acid group could form dimers through intermolecular hydrogen bonds.

- Bromine’s polarizability might contribute to halogen bonding with electron-rich regions of adjacent molecules.

- Steric hindrance from the phenyl group could limit dense packing, potentially resulting in a monoclinic or orthorhombic lattice system.

Future crystallographic studies would elucidate bond lengths, dihedral angles, and unit cell parameters, enabling precise modeling of the molecule’s bioactive conformations.

Properties

Molecular Formula |

C19H15BrN2O4 |

|---|---|

Molecular Weight |

415.2 g/mol |

IUPAC Name |

(2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)/t16-/m0/s1 |

InChI Key |

BGVUEMFLCLYMKH-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Phenylpropanoic Acid Moiety

The (S)-3-phenylpropanoic acid segment is typically prepared via selective oxidation of 3-phenylpropanal, which itself is obtained by hydrogenation of cinnamaldehyde. A notable process involves:

Hydrogenation of Cinnamaldehyde: Using a palladium on carbon (Pd/C) catalyst in the presence of a small amount of water (1-5 wt.%), cinnamaldehyde is hydrogenated to 3-phenylpropanal with high conversion (>99%) and selectivity (>90%). The reaction is conducted under elevated hydrogen pressure (0.5 to 8 MPa, preferably 4 to 8 MPa) and temperatures between 20°C and 180°C, optimally 55-90°C for best selectivity.

Oxidation of 3-Phenylpropanal: The aldehyde is then oxidized to 3-phenylpropanoic acid using molecular oxygen (air) without the need for a catalyst, simplifying the process and avoiding catalyst removal steps. The oxidation is performed in a reactor equipped with baffles and a turbine stirrer to ensure efficient gas-liquid mixing, at temperatures around ambient to 90°C and pressures from atmospheric to 15 MPa.

Additives: The addition of potassium salts of weak acids (e.g., potassium acetate) enhances selectivity during hydrogenation.

This combined hydrogenation-oxidation process yields 3-phenylpropanoic acid with high purity, requiring only final purification by crystallization or distillation.

| Step | Conditions | Catalyst/Additives | Yield/Selectivity |

|---|---|---|---|

| Hydrogenation of cinnamaldehyde | 55-90°C, 0.5-8 MPa H2 pressure | Pd/C catalyst, 1-5% water, potassium acetate | >99% conversion, >90% selectivity |

| Oxidation of 3-phenylpropanal | 20-90°C, atmospheric to 15 MPa O2 | No catalyst | High yield, >85% selectivity |

Preparation of the 5-Bromo-1H-indol-3-yl-2-oxoacetic Acid Intermediate

The 5-bromoindole derivative, specifically 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, serves as a key precursor. This compound is synthesized by functionalizing the indole ring at the 3-position with an oxoacetic acid moiety, typically through:

Electrophilic substitution on 5-bromoindole to introduce the oxoacetic acid group.

Controlled oxidation and purification steps to obtain the acid with high purity.

This intermediate (molecular formula C10H6BrNO3, molecular weight 268.06 g/mol) is well-characterized and commercially available, facilitating its use in subsequent coupling reactions.

Coupling to Form (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic Acid

The final step involves the condensation of the 5-bromoindolyl-2-oxoacetic acid with the (S)-3-phenylpropanoic acid derivative through an amide bond formation:

Amide Bond Formation: The carboxylic acid group of the 3-phenylpropanoic acid is activated (commonly via carbodiimide reagents or acid chlorides) and coupled with the amino group of the 2-oxoacetamido moiety attached to the 5-bromoindole.

Stereochemical Control: The (S)-configuration is preserved by using enantiomerically pure 3-phenylpropanoic acid or its derivatives.

Purification: The product is purified by crystallization or chromatographic methods to achieve high purity.

This condensation step is critical for assembling the final compound with the desired biological and chemical properties.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of carboxylic acid | Carbodiimide (e.g., EDC), acid chloride formation | Ensures efficient amide bond formation |

| Coupling with 5-bromoindolyl-2-oxoacetamido | Mild conditions to preserve stereochemistry | Yields target compound with high purity |

| Purification | Crystallization, chromatography | Removes impurities and side products |

Research Findings and Optimization

The use of molecular oxygen for oxidation avoids hazardous oxidants and simplifies waste management.

Pd/C catalysts with controlled water content and potassium acetate additives improve hydrogenation selectivity and yield.

The absence of catalysts in the oxidation step reduces costs and process complexity.

Maintaining reaction temperatures between 55-90°C during hydrogenation and oxidation optimizes selectivity and conversion.

The stereochemical integrity of the (S)-3-phenylpropanoic acid is maintained throughout the synthesis, critical for pharmaceutical applications.

The final condensation step requires careful control of reaction conditions to avoid racemization and side reactions.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Catalyst/Additives | Outcome/Notes |

|---|---|---|---|

| Hydrogenation of cinnamaldehyde | Pd/C catalyst, H2 (4-8 MPa), 55-90°C | Potassium acetate additive | >99% conversion, >90% selectivity |

| Oxidation of 3-phenylpropanal | Molecular oxygen (air), 20-90°C | No catalyst | High yield, >85% selectivity |

| Synthesis of 5-bromoindolyl-2-oxoacetic acid | Electrophilic substitution, oxidation | - | Pure intermediate for coupling |

| Amide bond formation (coupling) | Carbodiimide or acid chloride activation | Mild conditions | High purity final product, stereochemistry preserved |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides, including the compound , exhibit marked efficacy against solid tumors, particularly colon and lung cancers.

Case Study: Efficacy Against Colon Cancer

A patent (US20030158153A1) discusses the effectiveness of 2-(1H-indol-3-yl)-2-oxo-acetamides in treating colorectal carcinoma, which is prevalent in Western countries. The study highlights:

- Prevalence : Approximately 421,000 new cases annually worldwide.

- Current Treatment Limitations : Existing therapies have limited efficacy, with only 5% achieving complete remission.

- Novel Therapeutics : The compound's derivatives show promise as alternatives to conventional chemotherapy agents like 5-fluorouracil .

Inhibition of Tumor Growth

Studies suggest that this compound may inhibit tumor growth by:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways involved in cell proliferation and survival.

Pharmacological Properties

The pharmacological profile of (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid includes its interactions with various biological targets:

Ongoing research aims to further elucidate the therapeutic potential of this compound. Future studies will focus on:

Potential Applications

- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.

- Targeted Delivery Systems : Developing drug delivery systems to enhance bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may facilitate binding to these targets, while the oxoacetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bromoindole Derivatives with Varied Substituents

Compound A : (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate ()

- Key Differences: Replaces the 2-oxoacetamido group with a simpler amino linkage. Contains a trifluoroacetate counterion, enhancing solubility in polar solvents.

- Implications : The absence of the ketone group may reduce conformational rigidity and alter binding affinity in biological systems.

Compound B : 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic Acid ()

- Key Differences :

- Substitutes the oxo group in the linker with a thioxo (C=S) group.

- Shorter backbone lacking the phenylalanine residue.

- Implications : The thioxo group increases electron density and may enhance metal-chelation properties, while the truncated structure limits stereochemical complexity.

Halogen-Substituted Indole Analogues

Compound C : (R)-2-(N-Boc-Amino)-3-(5-fluoroindol-3-yl)propanoic Acid ()

- Key Differences: Fluorine replaces bromine at the indole 5-position. Includes a Boc-protected amino group instead of the oxoacetamido linker.

- Implications: Fluorine’s smaller size and electronegativity may reduce steric hindrance and alter pharmacokinetics.

Compound D : (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic Acid ()

- Key Differences :

- 5-Fluoroindole core with a glycine extension.

- Amide linkage instead of oxoacetamido.

- Implications : The glycine moiety increases hydrophilicity, which could enhance aqueous solubility but reduce lipid bilayer penetration.

Backbone-Modified Analogues

Compound E : (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid ()

- Key Differences :

- Replaces the indole with a dihydroindenyl group and introduces a mercapto (-SH) group.

- The thiol group offers redox activity and metal-binding capabilities.

Compound F : 4-(2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamido)-N-(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butan-1-aminium Trifluoroacetate ()

- Key Differences :

- Symmetric dimer with two 6-bromoindole units linked via a spermidine chain.

- 6-Bromo substitution instead of 5-bromo.

- Implications : The dimeric structure and spermidine linker may enhance DNA-binding or antimicrobial activity. The 6-bromo position alters electronic distribution compared to the target compound’s 5-bromo substitution.

Discussion of Structural Implications

- Bromine Position : The 5-bromo substitution in the target compound (vs. 6-bromo in Compound F) may influence electronic effects and binding pocket interactions .

- Side Chain Diversity : The phenyl group in the target compound balances hydrophobicity and aromaticity, whereas bulkier substituents (e.g., Compound G) may prioritize lipid solubility over diffusion rates .

Biological Activity

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is a complex organic compound that combines features of indole and phenylpropanoic acid structures, suggesting potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O4, with a molecular weight of 415.24 g/mol. Its structure includes an indole moiety with a bromine substituent, an amide functional group, and a phenylpropanoic acid framework, which may enhance its biological interactions.

Target Interactions

The compound's unique structure suggests it may interact with various biological targets, including enzymes and receptors. Initial studies indicate that it may exhibit selective binding characteristics due to its structural features. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions.

| Target Enzyme | Action |

|---|---|

| Aspartate aminotransferase | Potential modulation of amino acid metabolism |

| Aromatic-amino-acid aminotransferase | Involvement in neurotransmitter synthesis |

| Other metabolic enzymes | Possible influence on metabolic pathways |

Antitumor Potential

Research indicates that compounds structurally related to this compound exhibit antitumor activity. For instance, indole derivatives have shown promise in inhibiting solid tumors, particularly colon and lung cancers. The presence of the bromine atom may enhance this activity by increasing the compound's reactivity and interaction with biological targets.

Neuroprotective Effects

Compounds similar to this one have been studied for their neuroprotective properties, potentially acting as precursors for neurotransmitters. This suggests that this compound could also play a role in neurological health.

Case Studies

- Antitumor Activity : A study investigated the effects of indole-based compounds on colorectal cancer cells. Results showed that these compounds could inhibit cell proliferation and induce apoptosis, indicating potential therapeutic applications for this compound in cancer treatment .

- Neuroprotective Mechanisms : Research into related compounds has demonstrated their ability to protect neuronal cells from oxidative stress. This suggests that this compound might also confer similar protective effects through modulation of signaling pathways involved in cell survival .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, insights from similar compounds indicate that factors such as solubility, stability, and metabolic pathways will significantly influence its bioavailability and therapeutic efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid?

- Methodological Answer : Synthesis typically involves coupling 5-bromo-1H-indole-3-carboxylic acid derivatives with phenylalanine analogs. For example:

Step 1 : Activate the indole-3-carboxylic acid using carbodiimides (e.g., EDC or DCC) to form an oxoacetamide intermediate.

Step 2 : Couple with (S)-3-phenylpropanoic acid via amide bond formation under anhydrous conditions (e.g., DMF, 0–5°C).

Similar methods for indole-containing compounds report yields of 48–65% using FT-IR and HPLC for validation .

| Method | Reagents | Yield | Characterization |

|---|---|---|---|

| Carbodiimide-mediated coupling | EDC, HOBt, DMF | 48% | FT-IR (1702 cm⁻¹, C=O), HPLC |

| Direct acylation | DCC, THF | 55% | NMR, LC-MS |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3279 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve aromatic protons (indole and phenyl groups) and stereochemistry. For example, coupling constants (J) > 8 Hz indicate trans-configuration in α,β-unsaturated systems .

- HPLC : Purity assessment (≥95%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling brominated indole derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers at -20°C, away from light and moisture to prevent degradation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (THF) to balance reactivity and solubility. DMF often enhances coupling efficiency but may require lower temps (0–5°C) to minimize side reactions .

- Catalyst Use : Additives like DMAP or pyridine improve acylation rates by scavenging HCl .

- Scale-Up Example : A 10 mmol scale in DMF with EDC/HOBt achieved 62% yield after 24 hours, compared to 48% at smaller scales .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous protons (e.g., indole H-2 vs. H-4). For example, HMBC correlations between the amide NH and indole C-3 confirm connectivity .

- Dynamic Effects : Variable-temperature NMR (25–50°C) can reveal conformational exchange broadening signals, common in flexible amide bonds .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian09/B3LYP) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against tyrosine kinase or cyclooxygenase-2 (COX-2) via fluorescence-based assays (IC₅₀ determination). Similar indole derivatives show IC₅₀ values of 1–10 µM .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A related bromoindole compound exhibited EC₅₀ = 8.2 µM .

- Anti-Inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration). For instance, MCF-7 cells cultured in 10% FBS vs. 5% FBS show 2-fold EC₅₀ differences .

- Structural Analogues : Compare with (S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid, where fluorine substitution reduces cytotoxicity but enhances solubility .

- Meta-Analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.